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molecular formula C16H14ClN3OS B8599743 N-(4-Chlorophenyl)-3-oxo-2-phenylpyrazolidine-1-carbothioamide CAS No. 90061-62-4

N-(4-Chlorophenyl)-3-oxo-2-phenylpyrazolidine-1-carbothioamide

Cat. No. B8599743
M. Wt: 331.8 g/mol
InChI Key: GWXVBAJAVWBWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431659

Procedure details

A mixture of 2.11 grams (0.013 mole) of 2-phenyl-3-pyrazolidinone, 2.21 grams (0.013 mole) of 4-chlorophenyl isothiocyanate and 0.5 ml of pyridine in 15 ml of toluene was heated at reflux for 9 hours. The reaction mixture was allowed to cool to room temperature forming a crystalline precipitate. The crystalline precipitate was collected by filtration to yield 3.92 grams of 1-(4-chlorophenylthiocarbamoyl)-2-phenyl-3-pyrazolidinone (mp 136°-139° C.).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]=[C:21]=[S:22])=[CH:16][CH:15]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21]([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[N:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[S:22])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1NCCC1=O
Name
Quantity
2.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
forming a crystalline precipitate
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=S)N1N(C(CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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